molecular formula C15H13N B14139479 9-Ethylacridine CAS No. 5176-40-9

9-Ethylacridine

Cat. No.: B14139479
CAS No.: 5176-40-9
M. Wt: 207.27 g/mol
InChI Key: CVPHOGZTLPMGBU-UHFFFAOYSA-N
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Description

9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 9-Phenylacridine
  • 9-Methylacridine
  • 9-Chloroacridine

Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .

Properties

CAS No.

5176-40-9

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

9-ethylacridine

InChI

InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3

InChI Key

CVPHOGZTLPMGBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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